molecular formula I- B1206070 Iodide ion I-131 CAS No. 14914-30-8

Iodide ion I-131

Cat. No.: B1206070
CAS No.: 14914-30-8
M. Wt: 130.906126 g/mol
InChI Key: XMBWDFGMSWQBCA-RNFDNDRNSA-M
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Scientific Research Applications

Iodide I-131 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Preparation Methods

Iodide I-131 is typically produced through neutron bombardment of natural tellurium in a nuclear reactor . The process involves irradiating tellurium with neutrons, which results in the formation of iodine-131. The iodine-131 is then separated from the tellurium by heating, which drives off the volatile iodine . This method is widely used due to its efficiency and the relative ease of separating iodine-131 from tellurium.

Chemical Reactions Analysis

Iodide I-131 undergoes several types of chemical reactions, including:

    Oxidation: Iodide I-131 can be oxidized to form iodine-131.

    Reduction: Iodine-131 can be reduced back to iodide I-131.

    Substitution: Iodide I-131 can participate in substitution reactions where it replaces another atom or group in a compound.

Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents like sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of iodide I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter . Once inside the thyroid cells, iodide I-131 is oxidized to iodine-131, which then emits beta radiation. This beta radiation causes cellular damage and death, effectively destroying thyroid tissue. This property is exploited in the treatment of hyperthyroidism and thyroid cancer .

Properties

Taken orally, sodium iodide I-131 is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine. The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131.

14914-30-8

Molecular Formula

I-

Molecular Weight

130.906126 g/mol

IUPAC Name

iodine-131(1-)

InChI

InChI=1S/HI/h1H/p-1/i1+4

InChI Key

XMBWDFGMSWQBCA-RNFDNDRNSA-M

Isomeric SMILES

[131I-]

SMILES

[I-]

Canonical SMILES

[I-]

14914-30-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
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(2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide
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Synthesis routes and methods II

Procedure details

In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
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Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

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Synthesis routes and methods V

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